molecular formula C11H15N3O2 B13622293 2-[2-(3-Aminophenyl)acetamido]propanamide

2-[2-(3-Aminophenyl)acetamido]propanamide

Katalognummer: B13622293
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: XTTPAFSXAOJFTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(3-Aminophenyl)acetamido]propanamide is an organic compound with the molecular formula C11H15N3O2. It is a derivative of acetamide and contains an aminophenyl group, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Aminophenyl)acetamido]propanamide typically involves the reaction of 3-aminophenylacetic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(3-Aminophenyl)acetamido]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[2-(3-Aminophenyl)acetamido]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(3-Aminophenyl)acetamido]propanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Aminophenyl)propanamide
  • 2-(3-Aminophenyl)acetamide

Uniqueness

2-[2-(3-Aminophenyl)acetamido]propanamide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its aminophenyl group provides versatility in substitution reactions, making it a valuable compound in synthetic chemistry .

Eigenschaften

Molekularformel

C11H15N3O2

Molekulargewicht

221.26 g/mol

IUPAC-Name

2-[[2-(3-aminophenyl)acetyl]amino]propanamide

InChI

InChI=1S/C11H15N3O2/c1-7(11(13)16)14-10(15)6-8-3-2-4-9(12)5-8/h2-5,7H,6,12H2,1H3,(H2,13,16)(H,14,15)

InChI-Schlüssel

XTTPAFSXAOJFTO-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N)NC(=O)CC1=CC(=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.